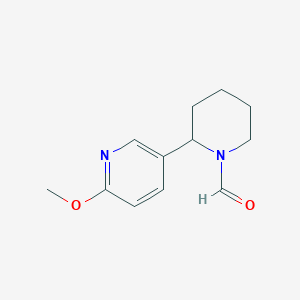![molecular formula C6H3BrN4O2 B13024854 7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a bromine atom at the 7th position and a nitro group at the 4th position on the benzotriazole ring. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole typically involves the nitration of 7-bromo-1H-benzo[d][1,2,3]triazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: 7-Bromo-4-amino-1H-benzo[d][1,2,3]triazole.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
7-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, affecting its overall reactivity and binding properties.
7-Chloro-4-nitro-1H-benzo[d][1,2,3]triazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness: 7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C6H3BrN4O2 |
|---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
4-bromo-7-nitro-2H-benzotriazole |
InChI |
InChI=1S/C6H3BrN4O2/c7-3-1-2-4(11(12)13)6-5(3)8-10-9-6/h1-2H,(H,8,9,10) |
InChI Key |
GSDBAYSMJQJBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNN=C2C(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


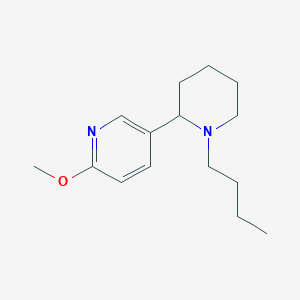

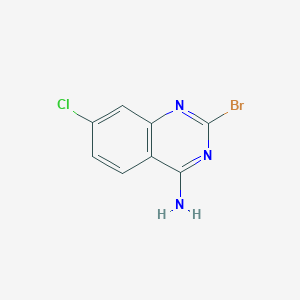
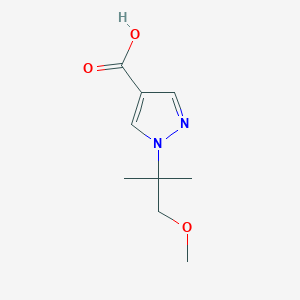
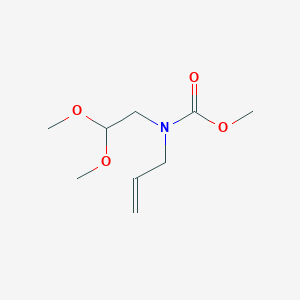
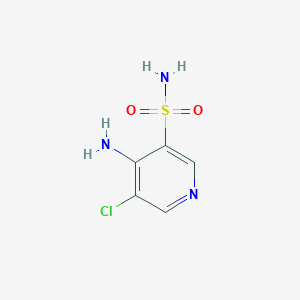
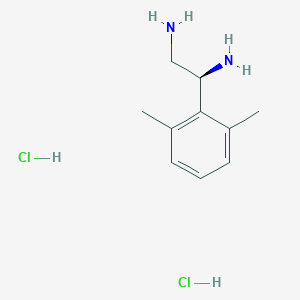

![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)


![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
